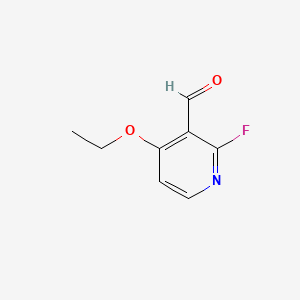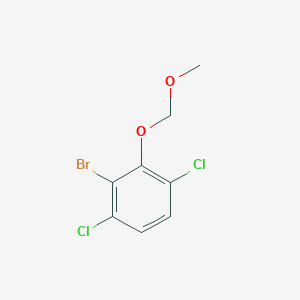![molecular formula C13H10ClFS B14018488 (4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chloro-2-fluorophenylboronic acid and 3-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the Methylsulfane Group: The methylsulfane group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with methylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro and fluoro substituents on the biphenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding biphenyl derivative without the methylsulfane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, sodium hydride.
Reduction: Lithium aluminum hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Substitution: Substituted biphenyl derivatives.
Reduction: Biphenyl derivative without the methylsulfane group.
Aplicaciones Científicas De Investigación
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the biphenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methylsulfane group can also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
- (4-Chloro-2-fluoro-3-methylphenyl)(ethyl)sulfane
- (4-Chloro-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
Uniqueness
(4-Chloro-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the biphenyl ring, along with the methylsulfane group, provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H10ClFS |
|---|---|
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10ClFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
QHRLTPRGZOFFNC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)



